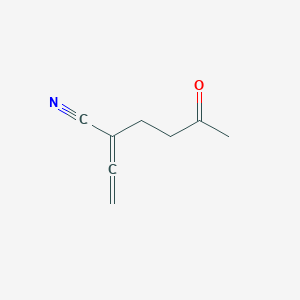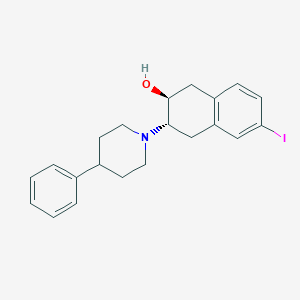
6-Iodobenzovesamicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodobenzovesamicol (IBVM) is a radioligand that has been extensively used in neuroscience research. It is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT), which is responsible for the uptake of acetylcholine (ACh) into synaptic vesicles. IBVM has been used to study the role of VAChT in cholinergic neurotransmission and to investigate the pathophysiology of neurological disorders such as Alzheimer's disease.
Mechanism Of Action
6-Iodobenzovesamicol binds to the VAChT protein with high affinity and specificity. It inhibits the uptake of ACh into synaptic vesicles, thereby reducing the amount of ACh available for release at the synapse. This results in a decrease in cholinergic neurotransmission.
Biochemical And Physiological Effects
The inhibition of VAChT by 6-Iodobenzovesamicol has a number of biochemical and physiological effects. It reduces the amount of ACh available for release at the synapse, which can lead to a decrease in cholinergic neurotransmission. This can have a number of effects on cognitive function, memory, and attention. 6-Iodobenzovesamicol has also been shown to have effects on other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on behavior and cognition.
Advantages And Limitations For Lab Experiments
6-Iodobenzovesamicol has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of VAChT, which makes it a valuable tool for investigating the role of VAChT in cholinergic neurotransmission. 6-Iodobenzovesamicol has also been used in imaging studies to visualize the distribution of VAChT in the brain. However, 6-Iodobenzovesamicol has some limitations. It is a radioligand, which means it requires special handling and disposal procedures. It also has a relatively short half-life, which limits its usefulness for long-term studies.
Future Directions
There are a number of future directions for research involving 6-Iodobenzovesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease. 6-Iodobenzovesamicol has been used to investigate the pathophysiology of this disease, and further research may lead to new insights into its underlying mechanisms. Another area of interest is the development of new compounds that target VAChT. 6-Iodobenzovesamicol has been a valuable tool for investigating the role of VAChT in cholinergic neurotransmission, but new compounds may offer improved potency and selectivity. Finally, 6-Iodobenzovesamicol has potential for use in imaging studies to visualize the distribution of VAChT in the brain. Further research in this area may lead to new diagnostic and therapeutic approaches for neurological disorders.
Synthesis Methods
6-Iodobenzovesamicol can be synthesized using a number of different methods. One of the most common methods involves the reaction of 6-iodo-1,2,3,4-tetrahydroisoquinoline with benzovesamicol. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
6-Iodobenzovesamicol has been used extensively in scientific research to investigate the role of VAChT in cholinergic neurotransmission. It has been used to study the distribution of VAChT in the brain and to investigate the effects of drugs and other compounds on VAChT function. 6-Iodobenzovesamicol has also been used to investigate the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
139399-80-7 |
|---|---|
Product Name |
6-Iodobenzovesamicol |
Molecular Formula |
C21H24INO |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2S,3S)-6-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-7-6-17-14-21(24)20(13-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21-/m0/s1 |
InChI Key |
GJSOCNMEZIDMNM-SFTDATJTSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@H]3CC4=C(C[C@@H]3O)C=CC(=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |
synonyms |
6-IBVM 6-iodobenzovesamicol 6-iodobenzovesamicol, (2R-trans)-isomer 6-iodobenzovesamicol, (2S-trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)
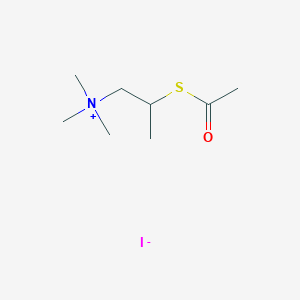
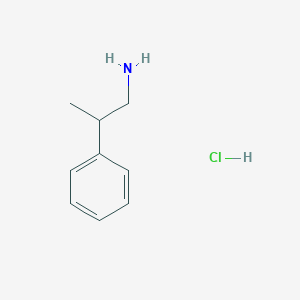
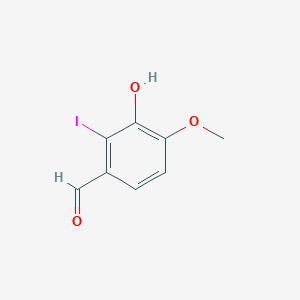

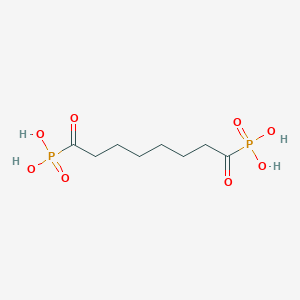
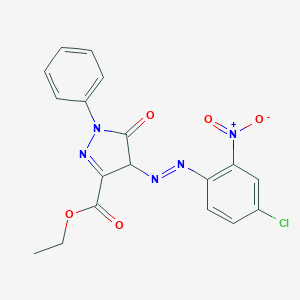
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
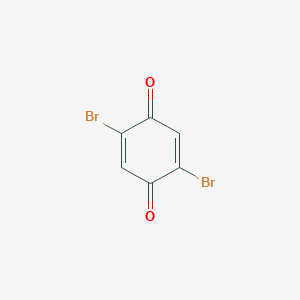
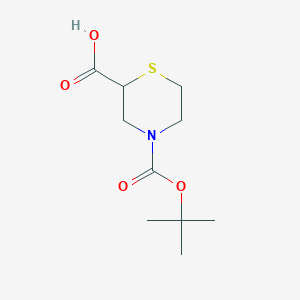
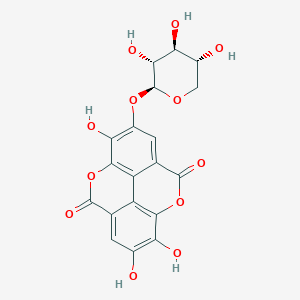
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
